Comparative Acute Mammalian Oral Toxicity: Isazofos vs. Fenamiphos, Ethoprophos, Cadusafos, and Pyraclofos
Isazofos exhibits a distinct acute oral toxicity profile in rats (LD₅₀ of 40–60 mg/kg) [1] that positions it as significantly less acutely toxic than fenamiphos (LD₅₀ 6–19 mg/kg) [2] and cadusafos (LD₅₀ 37.1 mg/kg) , comparable to ethoprophos (LD₅₀ 33–62 mg/kg) [3], and substantially more toxic than pyraclofos (LD₅₀ 237 mg/kg) . This tiered toxicity is critical for mammalian model selection in in vivo studies.
| Evidence Dimension | Acute oral LD₅₀ in rats |
|---|---|
| Target Compound Data | 40–60 mg/kg |
| Comparator Or Baseline | Fenamiphos: 6–19 mg/kg; Cadusafos: 37.1 mg/kg; Ethoprophos: 33–62 mg/kg; Pyraclofos: 237 mg/kg |
| Quantified Difference | Isazofos is ~2.1-10x less toxic than fenamiphos, ~1.1-1.6x less toxic than cadusafos, ~0.6-1.8x relative to ethoprophos, and ~4-6x more toxic than pyraclofos |
| Conditions | Standard acute oral toxicity test in rats (various strains and reporting sources) |
Why This Matters
Selecting a compound with a specific toxicity profile is essential for designing studies with appropriate safety margins and for interpreting results in comparative toxicology.
- [1] Baidu Baike. (2025). 氯唑磷 [Isazofos]. (Data from Chinese regulatory and toxicology sources). View Source
- [2] Centers for Disease Control and Prevention (CDC). (2025). FENAMIPHOS. NIOSH Pocket Guide to Chemical Hazards. View Source
- [3] ScienceDirect. (n.d.). Ethoprop - an overview. View Source
